molecular formula C20H21NO3 B214808 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Número de catálogo B214808
Peso molecular: 323.4 g/mol
Clave InChI: WSMJGIMQTHFEQJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the signaling pathway of B cells, which play a significant role in the immune system. Inhibition of BTK has shown potential in the treatment of various B-cell malignancies and autoimmune diseases.

Mecanismo De Acción

BTK plays a crucial role in the signaling pathway of B cells. Upon activation of the B-cell receptor, BTK is phosphorylated, leading to downstream signaling events that result in B-cell proliferation and survival. 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one selectively inhibits BTK by binding to its active site, preventing its phosphorylation and subsequent downstream signaling events. This leads to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B cells.
Biochemical and Physiological Effects:
3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to selectively inhibit BTK, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B cells. It also modulates the immune system by reducing the production of inflammatory cytokines. In preclinical studies, 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has demonstrated efficacy in the treatment of B-cell malignancies and autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its selectivity for BTK, which reduces off-target effects. It also has a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability. However, 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in lab experiments.

Direcciones Futuras

For 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one include clinical trials in patients with B-cell malignancies and autoimmune diseases. It also has potential for combination therapy with other targeted agents, such as anti-CD20 antibodies, to enhance its efficacy. Additionally, further research is needed to optimize its pharmacokinetic and pharmacodynamic properties and to identify potential biomarkers for patient selection and monitoring.

Métodos De Síntesis

The synthesis of 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the reaction of 3-hydroxy-1,3-dihydro-2H-indol-2-one with 4-tert-butylbenzaldehyde in the presence of a base and a catalyst. The reaction yields 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, which is then purified through a series of chromatographic techniques.

Aplicaciones Científicas De Investigación

3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also demonstrated efficacy in autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE). 3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to selectively inhibit BTK, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B cells. It also modulates the immune system by reducing the production of inflammatory cytokines.

Propiedades

Nombre del producto

3-[2-(4-tert-Butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Fórmula molecular

C20H21NO3

Peso molecular

323.4 g/mol

Nombre IUPAC

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C20H21NO3/c1-19(2,3)14-10-8-13(9-11-14)17(22)12-20(24)15-6-4-5-7-16(15)21-18(20)23/h4-11,24H,12H2,1-3H3,(H,21,23)

Clave InChI

WSMJGIMQTHFEQJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

SMILES canónico

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.